molecular formula C3H9N3O B1296086 3-Amino-1,1-dimethylurea CAS No. 40685-92-5

3-Amino-1,1-dimethylurea

Cat. No. B1296086
CAS RN: 40685-92-5
M. Wt: 103.12 g/mol
InChI Key: PGLFGNJUOPLFLV-UHFFFAOYSA-N
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Description

3-Amino-1,1-dimethylurea is a derivative of urea and is used as an intermediate in organic synthesis . It is a colorless crystalline powder with little toxicity .


Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas, which could potentially include 3-Amino-1,1-dimethylurea. This method involves the nucleophilic addition of amines to potassium isocyanate in water without the need for an organic co-solvent . Another study indicates that the thermal stability in the process of synthesizing 1,3-dimethylurea shows a negative correlation with the concentration of reactant urea, while a positive correlation with the reaction temperature .


Molecular Structure Analysis

The molecular structure of 1,3-dimethylurea, a close relative of 3-Amino-1,1-dimethylurea, consists of colorless, waxy crystals . It forms needle-shaped crystals and has been crystallized using ethyl acetate (solvent) and heptane (precipitant) by the vapor diffusion technique .


Chemical Reactions Analysis

1,3-Dimethylurea is used for the synthesis of various compounds, including caffeine, theophylline, pharmachemicals, textile aids, herbicides, and others . It can also be used in combination with β-cyclodextrin derivatives to form low melting mixtures (LMMs), which can be used as solvents for hydroformylation and Tsuji-Trost reactions .


Physical And Chemical Properties Analysis

1,3-Dimethylurea has a molar mass of 88.110 g·mol −1, appears as colorless, waxy crystals, and is odorless. It has a density of 1.142 g mL −1, a melting point of 104.4 °C, and a boiling point of 269.1 °C. It is soluble in water at 765 g L −1 .

Scientific Research Applications

Polymorphism Research

  • Scientific Field: Physical Chemistry
  • Application Summary: DMU is used in the study of polymorphism, particularly the influence of water on polymorphic forms .
  • Methods of Application: The presence of hundreds of ppm of water in DMU powder led to a significant depression of the transition temperature between two polymorphic forms of DMU .
  • Results: The transition temperature between the two enantiotropically related polymorphic forms of DMU (Form II → Form I) dropped from 58 °C to 25 °C due to the presence of water .

Synthesis Process

  • Scientific Field: Chemical Engineering
  • Application Summary: DMU is synthesized through an ammonolysis reaction with methylamine .
  • Methods of Application: The thermal stability and thermodynamics of the synthesis process were studied using HPLC spectrograms .
  • Results: The process of synthesizing DMU was found to be a pseudo-first-order reaction kinetics with a k value of 0.0163 min-1. Thermodynamics results indicated that enthalpy was -1.92 kJ/mol, Gibbs free energy was -8.51 J/mol, and entropy was 15.96 J/mol*K .

Solvent for Reactions

  • Scientific Field: Organic Chemistry
  • Application Summary: DMU can be used in combination with β-cyclodextrin derivatives to form low melting mixtures (LMMs), which can be used as solvents for hydroformylation and Tsuji-Trost reactions .

Co-condensation Reactions

  • Scientific Field: Polymer Chemistry
  • Application Summary: DMU is used in co-condensation reactions with formaldehyde and melamine .
  • Methods of Application: The effect of pH on the co-condensation reactions was studied using quantitative carbon-13 nuclear magnetic resonance (13 C-NMR) analysis .

Safety And Hazards

When heated to decomposition, 1,3-Dimethylurea emits toxic fumes . It may cause damage to organs through prolonged or repeated exposure . Safety precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapors/spray, and seeking medical advice if one feels unwell .

Future Directions

The synthesis of 1,3-dimethylurea and its derivatives, including 3-Amino-1,1-dimethylurea, is of great interest due to their diverse applications in medicine, polymer industry, and as denaturants for proteins . Future research could focus on developing more efficient and environmentally friendly methods for synthesizing these compounds, as well as exploring new potential applications .

properties

IUPAC Name

3-amino-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3O/c1-6(2)3(7)5-4/h4H2,1-2H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLFGNJUOPLFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90310084
Record name 3-amino-1,1-dimethylurea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1,1-dimethylurea

CAS RN

40685-92-5
Record name N,N-Dimethylhydrazinecarboxamide
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Record name NSC 222377
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Record name 40685-92-5
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Record name 3-amino-1,1-dimethylurea
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